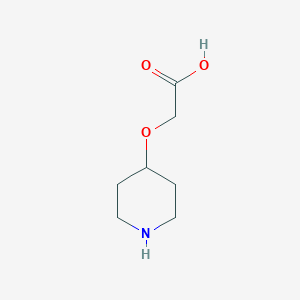

2-(Piperidin-4-yloxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGBFAJYSBCOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593634 | |

| Record name | [(Piperidin-4-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146117-93-3 | |

| Record name | [(Piperidin-4-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(Piperidin-4-yloxy)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Piperidin-4-yloxy)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details a plausible synthetic route, predicted physicochemical and spectroscopic data, and a thorough discussion of the analytical techniques required for its characterization.

Introduction

This compound is a bifunctional molecule incorporating a piperidine ring and a carboxylic acid moiety linked by an ether bond. The piperidine scaffold is a prevalent feature in many biologically active compounds, imparting favorable pharmacokinetic properties such as improved solubility and the ability to form salt derivatives. The acetic acid side chain provides a handle for further chemical modification or for interaction with biological targets. This guide outlines a practical synthetic approach and the expected analytical data for this compound.

Physicochemical Properties

The key physicochemical properties of this compound have been calculated and are summarized in the table below. These properties are essential for predicting its behavior in biological systems and for developing appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | PubChem |

| Molecular Weight | 159.18 g/mol | PubChem[1] |

| XLogP3 | -3.4 | PubChem[1] |

| Monoisotopic Mass | 159.08954328 Da | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis Protocol

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, the alkoxide is generated from 4-hydroxypiperidine, which then reacts with an ester of a haloacetic acid, followed by hydrolysis of the ester to yield the final carboxylic acid. To prevent undesired N-alkylation of the piperidine, its nitrogen atom should be protected, for example, with a benzyloxycarbonyl (Cbz) group, which can be removed in the final step.

Proposed Synthetic Scheme

Caption: Proposed Williamson ether synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetate (Intermediate Ester)

-

To a solution of N-Cbz-4-hydroxypiperidine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the intermediate ester.

Step 2: Synthesis of 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid (N-Protected Acid)

-

Dissolve the intermediate ester (1 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide monohydrate (2 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl to pH ~3.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-protected carboxylic acid.

Step 3: Synthesis of this compound (Final Product)

-

Dissolve the N-protected acid (1 equivalent) in methanol.

-

Add palladium on carbon (10 wt. % Pd) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Characterization Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | s | 2H | O-CH₂ -COOH |

| ~3.6 | m | 1H | O-CH -(piperidine) |

| ~3.1 | m | 2H | Piperidine H axially at C2, C6 |

| ~2.7 | m | 2H | Piperidine H equatorially at C2, C6 |

| ~2.0 | m | 2H | Piperidine H axially at C3, C5 |

| ~1.7 | m | 2H | Piperidine H equatorially at C3, C5 |

| Broad | s | 1H | NH |

| Broad | s | 1H | COOH |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C =O (Carboxylic Acid) |

| ~75 | O-C H-(piperidine) |

| ~65 | O-C H₂-COOH |

| ~44 | Piperidine C 2, C 6 |

| ~32 | Piperidine C 3, C 5 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~3300 (broad) | N-H stretch (Secondary Amine) |

| 2950-2850 | C-H stretch (Aliphatic) |

| ~1730 | C=O stretch (Carboxylic Acid) |

| ~1100 | C-O-C stretch (Ether) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 160.0968 | [M+H]⁺ (Calculated for C₇H₁₄NO₃⁺) |

| 142.0862 | [M+H - H₂O]⁺ |

| 100.0757 | [M+H - CH₂COOH]⁺ |

Logical Relationships

The structural relationship between the starting materials and the final product in the proposed synthesis is crucial for understanding the transformation.

Caption: Relationship between starting materials and the final product structure.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed Williamson ether synthesis, employing a protecting group strategy, represents a viable route to obtain the target compound. The predicted analytical data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. This information is intended to facilitate further research and development involving this and related piperidine derivatives in various scientific disciplines.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 2-(Piperidin-4-yloxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-(Piperidin-4-yloxy)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its key characteristics, present quantitative data in a structured format, and describe the experimental methodologies for their determination.

Introduction

This compound is a derivative of piperidine, a saturated heterocycle that is a core structural motif in numerous pharmaceuticals. The presence of a carboxylic acid group and an ether linkage imparts specific physicochemical properties that are crucial for its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is fundamental for its potential development as a therapeutic agent.

Physicochemical Data Summary

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available in public databases, comprehensive experimental values for all properties are not widely published.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | [1][2] |

| Molecular Weight | 159.18 g/mol | [1] |

| CAS Number | 146117-93-3 | [3][4] |

| Calculated logP | -2.2 | [2] |

| pKa | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Detailed Physicochemical Properties and Experimental Protocols

A thorough understanding of the methodologies used to determine these properties is essential for interpreting the data and designing further experiments.

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross cell membranes. A negative logP value, such as the calculated -2.2 for this compound, suggests that it is predominantly hydrophilic.[2]

Experimental Protocol: Shake-Flask Method for logP Determination

The gold standard for experimentally determining logP is the shake-flask method.

-

Preparation of Phases: A saturated solution of n-octanol and water is prepared by mixing the two solvents and allowing them to separate. This ensures that both phases are mutually saturated before the experiment.

-

Dissolution: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A precise volume of the solute-containing phase is mixed with a precise volume of the other phase in a flask.

-

Equilibration: The flask is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase.

Workflow for Experimental logP Determination

Caption: Workflow for determining logP using the shake-flask method.

The pKa value indicates the strength of an acid. For this compound, there are two key ionizable groups: the carboxylic acid and the secondary amine in the piperidine ring. The carboxylic acid is expected to have a pKa in the range of 3-5, while the conjugate acid of the piperidine amine will have a pKa in the range of 9-11. These values are critical for understanding the compound's charge state at physiological pH, which influences its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values.

-

Solution Preparation: A precise weight of this compound is dissolved in deionized water or a suitable co-solvent system to create a solution of known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments to protonate both the carboxylate and the amine. Subsequently, a standardized solution of a strong base (e.g., NaOH) is added incrementally.

-

Data Recording: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve. Sophisticated software can be used to calculate the pKa values from the titration data with high precision.

Logical Diagram of pKa Influence on Drug Properties

Caption: Influence of pKa on key drug development properties.

Aqueous solubility is a critical determinant of a drug's bioavailability. Given its predicted hydrophilic nature (calculated logP of -2.2) and its two ionizable groups, this compound is expected to have significant aqueous solubility, particularly at pH values where one or both of the functional groups are ionized.

Experimental Protocol: Thermodynamic Solubility Determination

-

Sample Preparation: An excess amount of the solid compound is added to a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a vial.

-

Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved states.

-

Sample Processing: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to remove all undissolved solids.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is measured using a validated analytical method like HPLC or LC-MS/MS.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Conclusion

The physicochemical properties of this compound, particularly its predicted high hydrophilicity and the presence of two ionizable centers, are defining features that will govern its behavior in both chemical and biological systems. While computational data provides initial estimates, rigorous experimental determination of its logP, pKa, and solubility is imperative for any drug development program involving this compound. The protocols outlined in this guide provide a framework for obtaining this critical data.

References

Unraveling the Therapeutic Potential of 2-(Piperidin-4-yloxy)acetic Acid: A Mechanistic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Piperidin-4-yloxy)acetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide synthesizes the current understanding of the potential mechanisms of action for this class of compounds, drawing insights from studies on structurally related molecules. While direct, in-depth research on the specific mechanism of action for this compound is not extensively available in the public domain, this document provides a comprehensive overview of the biological targets and signaling pathways modulated by analogous piperidine-containing entities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics centered around this promising chemical motif.

Introduction to the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in drug design stems from its ability to serve as a versatile scaffold, conferring favorable pharmacokinetic and pharmacodynamic properties to molecules.[1] Derivatives of piperidine are integral components in over twenty classes of pharmaceuticals, highlighting their significance in the pharmaceutical industry.[1] The therapeutic applications of piperidine-containing compounds are diverse, ranging from antimicrobial and anticancer agents to treatments for neurological disorders.

Potential Mechanisms of Action and Biological Targets

Based on the biological activities of structurally related compounds, several potential mechanisms of action for this compound can be inferred. These are primarily centered around its role as a versatile chemical building block in the synthesis of molecules with diverse biological targets.

Role as a PROTAC Linker

One of the key applications for piperidine-based molecules, such as the structurally similar 2-(Piperidin-4-yl)-acetic acid ethyl ester, is in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] In this context, the piperidine moiety can function as a linker, connecting the target protein ligand to the E3 ligase ligand.

Experimental Workflow: PROTAC-mediated Protein Degradation

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, a potential application for derivatives of this compound.

Caption: General workflow of PROTAC-mediated protein degradation.

Modulation of Kinase Activity

Derivatives of piperidine have been successfully designed as inhibitors of various kinases, which are crucial regulators of cellular signaling pathways. For instance, a series of AKT inhibitors incorporating a piperidin-4-yl side chain demonstrated potent anti-proliferative effects in cancer cells.[3] These compounds were shown to inhibit the phosphorylation of AKT, a key node in cell survival and proliferation pathways, ultimately leading to apoptosis.[3]

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in cancer. The diagram below depicts the points at which piperidine-based inhibitors could potentially act.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition.

Antimicrobial Activity

Hybrid molecules containing a piperidine moiety have been synthesized and evaluated for their antimycotic properties.[4][5] These compounds have shown efficacy against various yeast and mold species, including clinically relevant strains.[4][5] The proposed mechanism for some of these compounds involves the inhibition of sterol biosynthesis in fungi, a pathway essential for maintaining the integrity of the fungal cell membrane.

Neurodegenerative Disease Applications

Piperidone derivatives, which are structurally related to piperidine, have been investigated as potential therapeutic agents for Alzheimer's disease.[6] These compounds have demonstrated the ability to inhibit the aggregation of β-amyloid peptides and exhibit anti-inflammatory properties in microglia.[6] Molecular modeling studies suggest that these molecules can bind to myeloid differentiation factor 88 (MyD88), interfering with its dimerization and downstream inflammatory signaling.[6]

Quantitative Data and Experimental Protocols

| Compound Class | Target | Assay Type | Result | Reference |

| 2-Piperidone Derivatives | Aβ(1-42) Aggregation | Thioflavin T Assay | 59.11% inhibition at 20 μM (for compound 7q) | [6] |

| AKT Inhibitors with Piperidin-4-yl | AKT1 | Kinase Assay | High inhibitory activity (specific values not detailed in abstract) | [3] |

| Piperidine-based Antimycotics | Candida species | Broth Microdilution | MIC values in the range of 1-4 µg/mL (for some derivatives) | [5] |

Note: The above table is a representative summary and not an exhaustive list. For detailed experimental protocols, readers are directed to the cited literature.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be fully elucidated, the extensive research on structurally related piperidine derivatives provides a strong foundation for inferring its potential biological activities. The versatility of the piperidine scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.

Future research should focus on the direct biological evaluation of this compound to identify its primary molecular targets and elucidate the downstream signaling pathways it modulates. Such studies would be instrumental in unlocking the full therapeutic potential of this intriguing molecule and paving the way for the design of next-generation piperidine-based drugs.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Screening of 2-(Piperidin-4-yloxy)acetic Acid Analogues: A Technical Guide

Introduction

Derivatives of 2-(piperidin-4-yloxy)acetic acid represent a versatile scaffold with potential applications in various therapeutic areas. The core structure, featuring a piperidine ring linked to an acetic acid moiety via an ether linkage, allows for diverse chemical modifications, leading to compounds with a range of biological activities. This guide provides an in-depth overview of the potential in vitro biological screening strategies for this class of compounds, focusing on two key areas where analogues have shown promise: as modulators of the GABAergic system and as antifungal agents.

Potential Biological Targets and Screening Strategies

Based on the activities of structurally similar compounds, two primary hypotheses for the biological action of this compound and its analogues can be proposed:

-

Modulation of GABAergic Neurotransmission: The piperidine-4-acetic acid scaffold is a known pharmacophore for inhibitors of the GABA transporter 1 (GAT1). Inhibition of GAT1 in the central nervous system leads to an increase in the synaptic concentration of the inhibitory neurotransmitter GABA, a mechanism of action relevant for the treatment of epilepsy and anxiety.

-

Antifungal Activity: Piperidine-containing compounds have been investigated for their antifungal properties. A potential mechanism of action is the inhibition of the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.

This guide will detail the experimental protocols for in vitro assays designed to test these hypotheses.

Data Presentation: Hypothetical Screening Data for Analogues

The following tables present hypothetical quantitative data for a series of this compound analogues to illustrate how screening results would be structured.

Table 1: In Vitro Activity of this compound Analogues on GABA Transporter 1 (GAT1)

| Compound ID | R1 Substituent | R2 Substituent | GAT1 Radioligand Binding IC50 (nM) | [3H]GABA Uptake Inhibition IC50 (nM) |

| PPOA-001 | H | H | >10,000 | >10,000 |

| PPOA-002 | 4-Cl-Ph | H | 150 | 250 |

| PPOA-003 | 3,4-diCl-Ph | H | 50 | 90 |

| PPOA-004 | 4-F-Ph | CH3 | 200 | 350 |

| PPOA-005 | 2-Naphthyl | H | 80 | 120 |

Table 2: In Vitro Antifungal Activity of this compound Analogues

| Compound ID | R1 Substituent | R2 Substituent | MIC vs. C. albicans (µg/mL) | MIC vs. A. fumigatus (µg/mL) |

| PPOA-001 | H | H | >128 | >128 |

| PPOA-006 | n-Octyl | H | 16 | 32 |

| PPOA-007 | n-Dodecyl | H | 4 | 8 |

| PPOA-008 | Benzyl | H | 64 | 128 |

| PPOA-009 | 4-Cl-Benzyl | CH3 | 32 | 64 |

Experimental Protocols

GAT1 Inhibition Assays

Objective: To determine the affinity of test compounds for the GABA transporter 1 (GAT1) by measuring their ability to displace a known radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human GAT1

-

Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

-

Radioligand: [³H]tiagabine or other suitable GAT1 ligand

-

Non-specific binding control: A high concentration of a known GAT1 inhibitor (e.g., 10 µM tiagabine)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Scintillation vials and scintillation fluid

-

Microplate shaker

-

Filtration apparatus with glass fiber filters

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-hGAT1 cells and homogenize them in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution (final concentration ~1-2 nM), and 25 µL of test compound solution at various concentrations.

-

For total binding wells, add 25 µL of vehicle (DMSO).

-

For non-specific binding wells, add 25 µL of the non-specific binding control.

-

Add 100 µL of the membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Objective: To measure the functional inhibition of GAT1 by test compounds in whole cells.

Materials:

-

HEK293 cells stably expressing human GAT1

-

Cell culture medium

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

[³H]GABA

-

Unlabeled GABA

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Cell Culture:

-

Seed HEK293-hGAT1 cells in 96-well plates and grow to confluence.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compounds or vehicle for 10-20 minutes at room temperature.

-

Initiate the uptake by adding a mixture of [³H]GABA (final concentration ~10-20 nM) and unlabeled GABA (to achieve a desired final concentration, e.g., 100 nM).

-

Incubate for 10-20 minutes at room temperature.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

-

Quantification:

-

Lyse the cells with a suitable lysis buffer or a weak detergent.

-

Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

-

-

Data Analysis:

-

Determine the percentage of inhibition of [³H]GABA uptake for each compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against pathogenic fungi.

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized fungal inoculum according to CLSI guidelines (e.g., M27 for yeast, M38 for filamentous fungi).

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the 96-well plates.

-

-

Inoculation:

-

Add the fungal inoculum to each well.

-

Include a positive control (fungus without compound) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% inhibition) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

-

Mandatory Visualizations

Signaling Pathways

Caption: Potential mechanism of action via GABAergic signaling.

Caption: Inhibition of the ergosterol biosynthesis pathway.

Experimental Workflow

Caption: General workflow for in vitro screening.

Early-Stage Research on 2-(Piperidin-4-yloxy)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research into 2-(Piperidin-4-yloxy)acetic acid derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, with derivatives showing potential across a range of therapeutic areas, including as enzyme inhibitors and anti-inflammatory agents. This document collates available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support ongoing research and development efforts in this area.

Core Molecular Structure and Significance

The this compound scaffold is characterized by a piperidine ring linked to an acetic acid moiety via an ether at the 4-position. This structure serves as a valuable starting point for the synthesis of more complex molecules. The piperidine core is a common feature in molecules targeting various enzymes and receptors, while the acetic acid side chain offers a handle for further functionalization to explore structure-activity relationships (SAR) and optimize interactions with biological targets.

Quantitative Biological Activity Data

The following tables summarize the quantitative data from early-stage research on various derivatives, highlighting their potential as inhibitors of specific biological targets.

| Compound ID | Target | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| 6e | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 0.86 | Ibuprofen | - |

| 6e | TNF-α Production | LPS-stimulated RAW 264.7 macrophages | 1.87 | Ibuprofen | - |

| 7l | Urease | - | 2.14 ± 0.003 | Thiourea | 21.25 ± 0.15 |

| 7m | Urease | - | 0.63 ± 0.001 | Thiourea | 21.25 ± 0.15 |

| 7n | Urease | - | 2.17 ± 0.006 | Thiourea | 21.25 ± 0.15 |

| 7o | Urease | - | 1.13 ± 0.003 | Thiourea | 21.25 ± 0.15 |

| 7p | Urease | - | 1.21 ± 0.005 | Thiourea | 21.25 ± 0.15 |

| 7r | Urease | - | 6.28 ± 0.003 | Thiourea | 21.25 ± 0.15 |

| 7u | Urease | - | 2.39 ± 0.005 | Thiourea | 21.25 ± 0.15 |

| 7v | Urease | - | 2.15 ± 0.002 | Thiourea | 21.25 ± 0.15 |

| 7x | Urease | - | 2.26 ± 0.003 | Thiourea | 21.25 ± 0.15 |

Table 1: In Vitro Inhibitory Activity of this compound Derivatives and Related Compounds.

Key Signaling Pathways

Anti-Inflammatory Mechanism of Action

Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share the core piperidine structure, have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[1] Compound 6e , for instance, was found to restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated RAW 264.7 macrophages.[1]

References

Spectroscopic Analysis of 2-(Piperidin-4-yloxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(Piperidin-4-yloxy)acetic acid, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a detailed profile based on established principles of spectroscopic analysis for its constituent functional groups. This includes predicted data for Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed, standardized experimental protocols for acquiring such data are provided to guide researchers in their analytical workflows. The logical relationships in the analytical process are visualized using process flow diagrams.

Introduction

This compound is a bifunctional molecule featuring a piperidine ring linked via an ether bond to an acetic acid moiety. The piperidine heterocycle is a common scaffold in medicinal chemistry, and the carboxylic acid group imparts properties crucial for pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough spectroscopic characterization is fundamental for confirming the chemical structure, assessing purity, and understanding the chemical behavior of this compound. This guide outlines the expected spectroscopic signatures and the methodologies to obtain them.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the acetic acid moiety. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~4.15 | Singlet | 2H | -O-CH₂ -COOH |

| ~3.80 | Multiplet | 1H | Piperidine C4-H |

| ~3.10 | Multiplet | 2H | Piperidine C2, C6-H (axial) |

| ~2.70 | Multiplet | 2H | Piperidine C2, C6-H (equatorial) |

| ~2.00 | Multiplet | 2H | Piperidine C3, C5-H (axial) |

| ~1.75 | Multiplet | 2H | Piperidine C3, C5-H (equatorial) |

| ~1.50 | Broad Singlet | 1H | NH |

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ ppm) | Carbon Type | Assignment |

| ~175 | Quaternary | C =O |

| ~75 | Methine | Piperidine C 4 |

| ~65 | Methylene | -O-C H₂-COOH |

| ~45 | Methylene | Piperidine C 2, C 6 |

| ~32 | Methylene | Piperidine C 3, C 5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. For a compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

| m/z (Mass-to-Charge Ratio) | Ion Type | Interpretation |

| 174.11 | [M+H]⁺ | Protonated molecule |

| 196.09 | [M+Na]⁺ | Sodium adduct |

| 156.10 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |

| 128.10 | [M+H - HCOOH]⁺ | Loss of formic acid |

| 84.08 | [C₅H₁₀N]⁺ | Piperidine ring fragment after cleavage of the ether bond |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~3350 | Medium, Sharp | N-H stretch | Secondary Amine (Piperidine) |

| 2950-2850 | Medium | C-H stretch | Aliphatic |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| ~1250 | Strong | C-O stretch | Carboxylic Acid and Ether |

| ~1100 | Strong | C-O stretch | Ether |

| ~1430 | Medium | O-H bend | Carboxylic Acid |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is likely a salt or zwitterion).

-

Filter the solution into a clean 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans (NS): 16-32.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Number of Scans (NS): 1024 or higher.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): 240 ppm.

-

Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water/acetonitrile mixture).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

If necessary, add a small amount of formic acid or ammonium acetate to the final solution to promote ionization.

Instrument Parameters (LC-MS with ESI source):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Scan Range: m/z 50-500.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point for LC-MS analysis.

Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships in structure elucidation from spectroscopic data.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The tabulated predicted data, in conjunction with the detailed experimental protocols, offer a robust framework for the analysis of this compound. The provided workflows serve as a visual guide for the logical progression of spectroscopic analysis and data interpretation. For definitive structural confirmation and purity assessment, it is imperative to acquire and interpret experimental data as outlined in this guide.

Technical Guide: (PIPERIDIN-4-YLOXY)-ACETIC ACID (CAS 146117-93-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(PIPERIDIN-4-YLOXY)-ACETIC ACID, with the CAS number 146117-93-3, is a heterocyclic compound featuring a piperidine ring linked to an acetic acid moiety through an ether bond. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, primarily utilized as an intermediate in the synthesis of more complex pharmaceutical agents.[1] Its structural features, combining a basic piperidine scaffold with an acidic carboxylic acid group, make it a versatile synthon for creating a diverse range of molecules with potential therapeutic applications, particularly in the field of neurological disorders.[1]

Chemical and Physical Properties

The known physicochemical properties of (PIPERIDIN-4-YLOXY)-ACETIC ACID are summarized in the table below. It is important to note that some of these values are predicted through computational models and may differ from experimentally determined values.

| Property | Value | Source |

| CAS Number | 146117-93-3 | N/A |

| IUPAC Name | 2-(piperidin-4-yloxy)acetic acid | N/A |

| Molecular Formula | C₇H₁₃NO₃ | N/A |

| Molecular Weight | 159.18 g/mol | N/A |

| Boiling Point | 333.6 ± 32.0 °C (Predicted) | [2] |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 3.31 ± 0.10 (Predicted) | N/A |

| Melting Point | Not available | N/A |

Synthesis

Generalized Experimental Protocol

Step 1: N-Protection of 4-Hydroxypiperidine

-

Dissolve 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base (e.g., triethylamine or diisopropylethylamine) to the solution.

-

Slowly add a protecting group reagent, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O), at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions to remove the base and byproducts.

-

Purify the N-protected 4-hydroxypiperidine intermediate by column chromatography or recrystallization.

Step 2: Williamson Ether Synthesis

-

Dissolve the N-protected 4-hydroxypiperidine in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).

-

Add a strong base, such as sodium hydride, to deprotonate the hydroxyl group, forming the alkoxide.

-

Slowly add an ethyl or tert-butyl bromoacetate to the reaction mixture.

-

Heat the reaction mixture to facilitate the nucleophilic substitution.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.

-

Purify the resulting N-protected (piperidin-4-yloxy)-acetic acid ester by column chromatography.

Step 3: Deprotection and Hydrolysis

-

For N-Cbz protected ester: Subject the intermediate to catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) to remove the Cbz group.

-

For N-Boc protected ester: Treat the intermediate with a strong acid, such as trifluoroacetic acid, to remove the Boc group.

-

Following N-deprotection, hydrolyze the ester group to the carboxylic acid by treating with a base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of water and an organic solvent, followed by acidic workup to protonate the carboxylate.

-

Purify the final product, (PIPERIDIN-4-YLOXY)-ACETIC ACID, by recrystallization or preparative high-performance liquid chromatography (HPLC).

Caption: A plausible synthetic pathway for (PIPERIDIN-4-YLOXY)-ACETIC ACID.

Biological Activity and Role in Drug Development

Specific biological assays and detailed signaling pathway information for (PIPERIDIN-4-YLOXY)-ACETIC ACID are not extensively documented in publicly available literature. Its primary role appears to be that of a versatile intermediate in the synthesis of more complex and biologically active molecules. The piperidine moiety is a common scaffold in many approved drugs, and its incorporation can influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.

The presence of both a secondary amine (within the piperidine ring) and a carboxylic acid allows for diverse chemical modifications, making it a valuable starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns. These subsequent molecules are often targeted toward a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, particularly within the central nervous system.[1]

Caption: Conceptual workflow illustrating the utility of the title compound.

Conclusion

(PIPERIDIN-4-YLOXY)-ACETIC ACID (CAS 146117-93-3) is a key chemical intermediate with significant potential in the field of pharmaceutical development. While specific biological data and a detailed, publicly available synthesis protocol are currently lacking, its structural characteristics make it a valuable scaffold for the creation of novel therapeutic agents. The generalized synthetic pathway outlined provides a foundation for its laboratory preparation. Further research into the biological effects of this compound and its derivatives could unveil new avenues for drug discovery.

References

Unlocking the Pharmacological Promise: A Technical Guide to the Therapeutic Potential of Piperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and naturally occurring alkaloids underscores its significance as a privileged structure in drug discovery.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of piperidine-containing compounds, focusing on their applications in oncology, virology, inflammatory conditions, and central nervous system (CNS) disorders. We delve into the mechanisms of action, present key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

Therapeutic Applications and Mechanisms of Action

The versatility of the piperidine ring allows for extensive structural modifications, leading to compounds with a wide array of pharmacological activities.[2] Its presence in a molecule can enhance potency, selectivity, bioavailability, and metabolic stability, making it a highly desirable moiety for drug design.[2]

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][3] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways often dysregulated in cancer.[3]

Several studies have highlighted the efficacy of piperidine-containing molecules against a range of cancer cell lines. For instance, monocarbonyl curcumin analogues incorporating a piperidone ring have shown potent inhibitory effects on liver, lung, cervical, and breast cancer cells.[1] Notably, some of these compounds exhibited greater selectivity for cancer cells over normal cells compared to established drugs like cisplatin.[1] Other research has identified piperidine derivatives with cytotoxic effects on leukemia, melanoma, and colon cancer cell lines.[3]

Key Signaling Pathways in Piperidine-Mediated Anticancer Activity:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often overactive in cancer. Certain piperidine compounds have been found to inhibit this pathway, leading to decreased cancer cell viability.

-

NF-κB Pathway: The transcription factor NF-κB plays a central role in inflammation and cancer progression. Piperidine derivatives can inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory and pro-survival genes.[4]

-

JNK/p38 MAPK Pathway: These stress-activated protein kinase pathways are involved in a variety of cellular processes, including apoptosis and inflammation. The modulation of these pathways by piperidine compounds can contribute to their anticancer effects.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor growth and survival. Inhibition of the STAT3 signaling cascade is another mechanism by which piperidine derivatives exert their anticancer activity.

Quantitative Data: Anticancer Activity of Piperidine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various piperidine compounds against different cancer cell lines, providing a quantitative measure of their cytotoxic potential.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Monocarbonyl Curcumin Analogues of Piperidones | HepG2 (Liver) | Varies by compound | [1] |

| A549 (Lung) | Varies by compound | [1] | |

| HeLa (Cervical) | Varies by compound | [1] | |

| MCF-7 (Breast) | Varies by compound | [1] | |

| Piperoniloyl and Cinnamoyl-based Amides | HCT116 (Colon) | 0.34 - 22.4 | [5] |

| Piperine | CEM (Leukemia) | >87.6 | [3] |

| HL-60 (Leukemia) | >87.6 | [3] | |

| B16 (Melanoma) | 69.9 | [3] | |

| HCT-8 (Colon) | 66.0 | [3] | |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole Linked Isoxazoles | A549 (Lung) | 5.988 ± 0.12 (most active) | [6] |

| Substituted (piperidin-4-yl)-1H-benzo[d]imidazoles | Various | Inhibition rates: 79.6 - 84.2% | [7][8] |

Antiviral Activity

The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents. Piperidine derivatives have shown promise in this area, with demonstrated activity against a range of viruses, including influenza and coronaviruses.[9][10]

One study identified a piperine derivative, N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienylpiperidine (AB05), that significantly inhibited the propagation of the H1N1 influenza virus.[9] This compound was found to have a 50% effective concentration (EC50) of 0.33 µM and a selectivity index of 76, indicating a favorable therapeutic window.[9] Further investigations suggested that AB05 acts by inhibiting the release of mature viruses.[9] Other research has explored piperidine-substituted purines as potent inhibitors of both HIV and influenza A/H1N1.[11]

Quantitative Data: Antiviral Activity of Piperidine Derivatives

The following table presents the 50% effective concentration (EC50) and, where available, the 50% cytotoxic concentration (CC50) and selectivity index (SI) for various piperidine compounds against different viruses.

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference(s) |

| N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienyl piperidine (AB05) | Influenza A/WSN/33 (H1N1) | MDCK | 0.33 | 25.1 ± 0.5387 | 76 | [9] |

| Piperidine-substituted Purine (FZJ05) | Influenza A/H1N1 (A/PR/8/34) | MDCK | "Much lower than ribavirin, amantadine, and rimantadine" | - | - | [11] |

| N-Substituted Piperidine Derivative (Compound 11) | Influenza A/H1N1 | MDCK | Inhibited replication by 2.0 log2 at 0.0325-0.0650 mg/mL | - | - | [10] |

| Arbidol Derivative (Compound 4) | SARS-CoV-2 | - | Partial prevention of CPE | - | - | [12] |

| Diketopiperazine/piperidine alkaloid (Compound 28) | SARS-CoV-2 Pseudovirus | HEK-ACE2 | 1.96 ± 0.14 | >30 | >15.3 | [13] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Piperidine derivatives have been investigated for their anti-inflammatory properties and have been shown to inhibit key inflammatory mediators and pathways.[4] For example, certain substituted (piperidin-4-yl)-1H-benzo[d]imidazoles have demonstrated significant anti-inflammatory activity, with inhibition rates ranging from 79.6% to 84.2%.[7][8] The mechanisms underlying these effects often involve the inhibition of pro-inflammatory cytokines and the modulation of signaling cascades like the NF-κB pathway.[4]

Quantitative Data: Anti-inflammatory Activity of Piperidine Derivatives

The following table summarizes the reported anti-inflammatory activity of selected piperidine compounds.

| Compound/Derivative Class | Assay/Model | Activity | Reference(s) |

| Substituted (piperidin-4-yl)-1H-benzo[d]imidazoles | In vitro assays | Inhibition rates: 79.6% - 84.2% | [7][8] |

| 4-(4'-bromophenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5) | Platelet Aggregation | IC50 = 0.06 mM | [14] |

Central Nervous System (CNS) Activity

The piperidine nucleus is a common feature in many drugs targeting the central nervous system.[2][15] Derivatives of piperidine have been explored for their potential in treating a range of neurological and psychiatric conditions, including depression and Alzheimer's disease.[16][17] For instance, piperazine-hydrazide derivatives have shown antidepressant-like effects in preclinical models, with some compounds exhibiting strong binding affinities to monoamine oxidase-A (MAO-A), a key enzyme in the metabolism of neurotransmitters.[17] In the context of Alzheimer's disease, piperine-derived compounds have been investigated as multi-target-directed ligands, showing inhibitory activity against cholinesterases and beta-amyloid aggregation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of piperidine compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Piperidine derivative stock solution

-

96-well microplates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Detergent Reagent (e.g., DMSO or a specialized solubilization solution)

-

Microplate reader

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 6 to 24 hours under appropriate conditions for the cell line to allow for cell attachment and recovery.

-

Compound Treatment: Add various concentrations of the piperidine derivative to the wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a period appropriate to the experiment (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT Reagent to each well.

-

Incubation: Incubate for 2 to 4 hours, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

In Vitro Antiviral Activity Assessment: Cytopathic Effect (CPE) Reduction Assay

This assay evaluates the ability of a compound to inhibit the virus-induced damage to host cells.

Materials:

-

Piperidine derivative stock solution

-

Host cell line (e.g., MDCK for influenza, Vero for herpes simplex)

-

Virus stock

-

96-well microplates

-

Cell culture medium (with reduced serum for infection)

-

Staining solution (e.g., crystal violet or neutral red)

-

Microplate reader (for quantitative analysis)

Protocol:

-

Cell Monolayer Preparation: Seed host cells in 96-well plates to form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of the piperidine derivative in the infection medium.

-

Infection and Treatment:

-

Pre-treatment: Add the compound dilutions to the cell monolayers and incubate for a set period before adding the virus.

-

Co-treatment: Mix the compound dilutions with the virus inoculum and then add to the cell monolayers.

-

Post-treatment: Inoculate the cell monolayers with the virus, allow for adsorption, then remove the inoculum and add the compound dilutions.

-

-

Controls: Include virus-only controls (no compound) and cell-only controls (no virus, no compound).

-

Incubation: Incubate the plates until the desired level of cytopathic effect is observed in the virus control wells.

-

Quantification of CPE:

-

Microscopic Examination: Visually score the degree of CPE in each well.

-

Staining: Fix the cells and stain with a dye that stains viable cells. The reduction in color intensity corresponds to the level of CPE.

-

-

Data Analysis: Determine the EC50 value of the compound, which is the concentration that inhibits CPE by 50%.

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rodents

This is a widely used model to evaluate the acute anti-inflammatory activity of a compound.

Materials:

-

Piperidine derivative

-

Rodents (e.g., Wistar rats)

-

Carrageenan solution (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

-

Syringes and needles

Protocol:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Grouping: Divide the animals into groups (e.g., n=6 per group): vehicle control, reference drug, and different doses of the piperidine derivative.

-

Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group.

Visualization of Key Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by piperidine compounds and a general experimental workflow for their evaluation.

Signaling Pathway Diagrams

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nwmedj.org [nwmedj.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 17. pubs.acs.org [pubs.acs.org]

Initial Drug Discovery Studies of 2-(Piperidin-4-yloxy)acetic Acid Derivatives as Anti-Inflammatory Agents

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the initial drug discovery studies concerning derivatives of 2-(piperidin-4-yloxy)acetic acid, with a particular focus on their potential as anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this chemical scaffold.

Introduction

The this compound scaffold has emerged as a versatile platform in medicinal chemistry, with derivatives showing a range of biological activities. Early investigations have identified a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as potent inhibitors of key inflammatory mediators. This guide will delve into the synthesis, in vitro and in vivo evaluation, and the mechanism of action of these promising anti-inflammatory compounds.

Chemical Synthesis

The synthesis of the core intermediate, 2-(piperidin-4-yl)-1H-benzoimidazole, is a critical step in the generation of the target anti-inflammatory agents.

Synthesis of 2-(Piperidin-4-yl)-1H-benzoimidazole

A general and established method for the synthesis of 2-(piperidin-4-yl)-1H-benzoimidazole involves the condensation of o-phenylenediamine with 4-piperidinecarboxylic acid.[1]

Experimental Protocol:

-

A mixture of o-phenylenediamine (1 equivalent) and 4-piperidinecarboxylic acid (1 equivalent) is prepared in a 4M aqueous solution of hydrochloric acid.

-

The reaction mixture is stirred and heated under reflux for 48 hours.

-

After completion, the mixture is cooled to room temperature.

-

The pH of the solution is adjusted to be alkaline using a 5M aqueous solution of sodium hydroxide, leading to the precipitation of the product.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under a vacuum to yield 2-(piperidin-4-yl)-1H-benzoimidazole.[1]

The subsequent derivatization to yield the final compounds, such as the lead compound 6e (structure not fully disclosed in the provided search results), would typically involve N-alkylation or N-acylation of the piperidine nitrogen.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory potential of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives was primarily assessed by their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Data Summary

The following table summarizes the in vitro inhibitory activities of the lead compound 6e .

| Compound | Target | Assay System | IC50 (μM) | Reference |

| 6e | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | 0.86 | [2] |

| 6e | TNF-α | LPS-stimulated RAW 264.7 macrophages | 1.87 | [2] |

Experimental Protocols

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

The production of nitric oxide is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[3][4]

Protocol:

-

RAW 264.7 cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

-

Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours.

-

After the incubation period, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.[4]

-

The plate is incubated at room temperature for 10-15 minutes in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

The concentration of TNF-α in the cell culture supernatant is determined using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[5]

Protocol:

-

A 96-well ELISA plate is coated with a capture antibody specific for mouse TNF-α and incubated overnight at 4°C.

-

The plate is then washed and blocked with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Cell culture supernatants from the NO inhibition assay (or a parallel experiment) are added to the wells and incubated for 2 hours at room temperature.

-

After washing, a biotinylated detection antibody specific for mouse TNF-α is added to each well and incubated for 1-2 hours at room temperature.

-

The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes at room temperature.

-

After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.

-

The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).

-

The absorbance is measured at 450 nm. The concentration of TNF-α is determined from a standard curve generated with recombinant mouse TNF-α.

In Vivo Anti-Inflammatory Activity

The in vivo anti-inflammatory efficacy of the lead compound was evaluated using the xylene-induced ear edema model in mice.

Data Summary

Compound 6e was found to be more potent than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen in reducing xylene-induced ear edema in mice.[2] Specific quantitative data on the percentage of edema inhibition for compound 6e was not available in the searched literature. For comparison, repeated oral doses of indomethacin (1 mg/kg) have been shown to decrease edema formation by 59.9% in this model.[6]

Experimental Protocol: Xylene-Induced Ear Edema

This model is a common acute inflammation assay used to screen for anti-inflammatory drugs.[7]

Protocol:

-

Mice are randomly divided into control, positive control (e.g., ibuprofen or dexamethasone), and test compound groups.

-

The test compounds are administered orally or intraperitoneally at various doses. The control group receives the vehicle.

-

After a specific pre-treatment time (e.g., 30-60 minutes), a fixed volume (e.g., 20-30 µL) of xylene is topically applied to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.

-

After a set period (e.g., 15-60 minutes) following xylene application, the mice are euthanized.

-

A circular section of both ears is removed using a cork borer and weighed.

-

The degree of edema is calculated as the difference in weight between the right (treated) and left (untreated) ear punches.

-

The percentage of inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(C - T) / C] x 100 Where C is the mean ear edema weight of the control group, and T is the mean ear edema weight of the drug-treated group.

Mechanism of Action: NF-κB Signaling Pathway

Further investigations into the mechanism of action of the lead compound 6e revealed its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Western Blot Analysis

Western blot analysis of LPS-stimulated RAW 264.7 macrophages treated with compound 6e showed that it could restore the phosphorylation level of IκBα and the protein expression of the p65 subunit of NF-κB.[2] This suggests that the anti-inflammatory effects of these compounds are, at least in part, mediated through the inhibition of NF-κB activation.

Experimental Protocol: Western Blot

Protocol:

-

Cell Lysis: RAW 264.7 cells are treated as in the in vitro assays. After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated IκBα, total IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Visualizations

Caption: Experimental workflow for in vitro and in vivo anti-inflammatory studies.

Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

References

- 1. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]

- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. redalyc.org [redalyc.org]

- 7. Antilipoxygenase and Anti-Inflammatory Activities of Streblus asper Leaf Extract on Xylene-Induced Ear Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Novel Piperidine-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous heterocyclic motif and a cornerstone in modern medicinal chemistry.[1] As a six-membered heterocycle containing a nitrogen atom, it is a prevalent structural feature in a vast number of FDA-approved pharmaceuticals and natural alkaloids.[1][2] Piperidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, neuropharmacological, and antiviral properties.[3][4][5] The precise three-dimensional arrangement of substituents on the piperidine scaffold is critical for biological activity, making unambiguous structural elucidation a paramount step in the drug discovery and development process.[6][7]

This technical guide provides a comprehensive overview of the core analytical techniques, experimental protocols, and integrated strategies employed for the structural determination of novel piperidine-based compounds. It is designed to serve as a practical resource for researchers navigating the complexities of characterizing these vital chemical entities.

Core Analytical Techniques for Structural Elucidation

The determination of a novel molecular structure is a puzzle solved by integrating data from multiple analytical techniques. For piperidine derivatives, the most critical methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution. For piperidine derivatives, NMR is indispensable for establishing connectivity and, crucially, for conformational analysis of the six-membered ring.[8][9] The piperidine ring typically adopts a chair conformation to minimize steric strain, but boat conformations can also exist, particularly in hindered or N-substituted derivatives.[10]

Key NMR experiments include:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. Coupling constants (J-values) are vital for determining the relative orientation (axial vs. equatorial) of substituents on the piperidine ring.[10]

-

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment.

-

2D NMR (COSY, HSQC/HETCOR): These experiments establish connectivity. Correlation Spectroscopy (COSY) shows ¹H-¹H coupling correlations, while Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR) correlates directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of the skeleton.[11]

Data Presentation: Representative NMR Data

The following table summarizes typical spectroscopic data for a substituted piperidine derivative, illustrating how chemical shifts and coupling constants inform stereochemical assignments.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Substituted Piperidine

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Inferred Orientation |

|---|---|---|---|---|---|

| C-2 | 58.5 | 3.15 | ddd | 11.2, 4.5, 2.1 | - |

| C-3 | 35.2 | 1.80 (ax) | dddd | 12.5, 11.2, 4.8, 2.5 | Axial |

| 1.65 (eq) | dddd | 12.5, 4.5, 3.0, 1.8 | Equatorial | ||

| C-4 | 68.9 | 3.85 | tt | 10.5, 4.8 | - |

| C-5 | 34.8 | 1.75 (ax) | dddd | 12.8, 10.5, 4.5, 2.2 | Axial |

| 1.60 (eq) | dddd | 12.8, 4.8, 3.2, 2.0 | Equatorial | ||

| C-6 | 58.1 | 3.10 | ddd | 11.0, 4.5, 2.0 | - |

Data are hypothetical and compiled for illustrative purposes based on typical values found in the literature.[10][11]

Mass Spectrometry (MS)